Silver;tungsten;hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Silver tungstate is an inorganic compound with the chemical formula Ag₂WO₄. It is known for its unique properties and has been applied in various fields such as photoluminescence, antibacterial action, ozone gas sensors, and humidity sensors . Silver tungstate occurs in three polymorphic phases: orthorhombic (α), hexagonal (β), and cubic (γ), with α-silver tungstate being thermodynamically stable .

準備方法

Silver tungstate can be synthesized through several methods. One common method involves the reaction between silver nitrate and sodium tungstate, producing sodium nitrate as a byproduct . Another method is the electrochemical synthesis using a silver electrode and sodium tungstate as starting reagents . The synthesis conditions, such as tungstate ion concentration, applied voltage, stirring rate, and reaction temperature, significantly affect the particle size of the resulting silver tungstate .

化学反応の分析

Silver tungstate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It has been successfully developed as a bifunctional catalyst for the ligand-free carboxylation of terminal alkynes with electron-withdrawing or electron-donating groups under atmospheric pressure of carbon dioxide at room temperature . In this protocol, dual activation occurs: the terminal alkyne is activated by silver, and the tungstate anion activates carbon dioxide . This reaction can be applied to the preparation of phenylacrylate derivatives .

科学的研究の応用

Silver tungstate has numerous scientific research applications:

作用機序

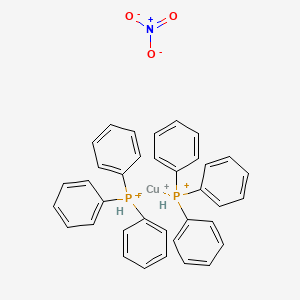

The mechanism of action of silver tungstate involves its unique crystal and electronic structures. For example, in its role as a photocatalyst, silver tungstate’s structure, composed of [WO₆] and [AgO_y] clusters, plays a crucial role . These clusters are responsible for its strong photo-sensitizing ability and its antibacterial and photocatalytic activities . The antibacterial mechanism is primarily through oxidative processes .

類似化合物との比較

Silver tungstate can be compared with other transition metal tungstates, such as:

Copper tungstate (CuWO₄): Known for its photocatalytic properties.

Zinc tungstate (ZnWO₄): Used in scintillator materials and optical fibers.

Nickel tungstate (NiWO₄): Applied in electrochemical sensing and catalysis.

Silver tungstate is unique due to its combination of photoluminescence, antibacterial action, and its role as a bifunctional catalyst .

特性

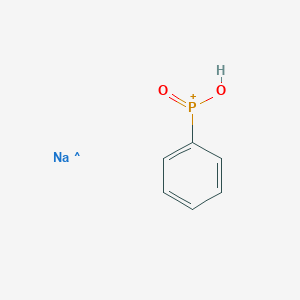

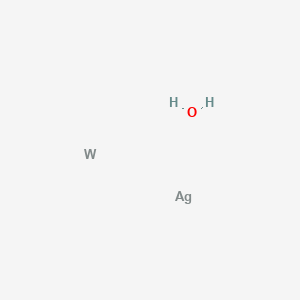

分子式 |

AgH2OW |

|---|---|

分子量 |

309.72 g/mol |

IUPAC名 |

silver;tungsten;hydrate |

InChI |

InChI=1S/Ag.H2O.W/h;1H2; |

InChIキー |

CWQGTTQRSXQEIR-UHFFFAOYSA-N |

正規SMILES |

O.[Ag].[W] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-N'-[(1-methyl-1H-pyrazol-3-yl)methyl]ethane-1,2-diamine](/img/structure/B12348464.png)

![1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-3-hydroxyoxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12348525.png)